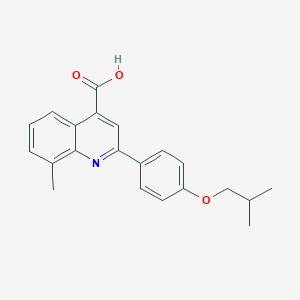

2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of thiazolyl α-aminophosphonates involves taking ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate as a reactant . Another method involves the Suzuki cross-coupling reaction using 3-cyano-4-isobutoxyphenyl boronic acid and ethyl 2-bromo-4-methylthiazole-5-carboxylate as reactants .Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Quinoline derivatives are known for their anticancer properties due to their ability to interfere with various biological pathways. The specific structure of 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid could potentially make it a candidate for anticancer drug development, targeting specific cancer cell lines or mechanisms .

Antimicrobial Activity

These compounds have shown effectiveness against a range of microbial pathogens. Research could explore the use of this compound as an antimicrobial agent, possibly leading to new treatments for bacterial or fungal infections .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of quinoline derivatives make them suitable for research into treatments for conditions causing pain and inflammation. This compound could be investigated for its efficacy in reducing inflammation or as an analgesic .

Cardiovascular Research

Quinoline carboxylic acid derivatives can have cardiovascular effects, such as modulating blood pressure or heart rate. Studies could assess the potential cardiovascular benefits or risks associated with this compound .

Central Nervous System (CNS) Applications

These compounds may impact CNS activity, offering avenues for research into neuroprotective agents or treatments for neurological disorders .

Hypoglycemic Activity

Given the diverse biological activities of quinoline derivatives, there’s potential for investigating the hypoglycemic effects of this compound, which could contribute to diabetes research and therapy .

Mechanism of Action

Target of Action

The primary target of 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid, also known as Febuxostat, is the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

Febuxostat is a non-purine selective inhibitor of xanthine oxidase . It works by non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The inhibition of xanthine oxidase by Febuxostat disrupts the purine degradation pathway, leading to decreased production of uric acid . This results in a reduction of uric acid accumulation in the body, which can prevent the formation of uric acid crystals. These crystals are responsible for the inflammation and pain associated with gout .

Pharmacokinetics

Febuxostat is well absorbed after oral administration, with a bioavailability of over 84% . It is extensively bound to plasma proteins (99.2% to albumin) . The drug is metabolized via several pathways involving CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, 1A9 . The elimination half-life is approximately 5 to 8 hours . It is excreted in urine (~49%, mostly as metabolites, 3% as unchanged drug) and feces (~45%, mostly as metabolites, 12% as unchanged drug) .

Result of Action

The primary result of Febuxostat’s action is a reduction in serum uric acid levels . This can lead to a decrease in the frequency of gout flares, as well as a reduction in the size of tophi in chronic gout patients .

Action Environment

The efficacy and stability of Febuxostat can be influenced by various environmental factors. For instance, the presence of food can decrease the maximum plasma concentration and delay the time to reach maximum concentration . Additionally, the drug’s metabolism can be affected by factors such as the patient’s age, renal function, and concomitant use of other medications . Therefore, it’s important to consider these factors when prescribing and administering Febuxostat.

properties

IUPAC Name |

8-methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-13(2)12-25-16-9-7-15(8-10-16)19-11-18(21(23)24)17-6-4-5-14(3)20(17)22-19/h4-11,13H,12H2,1-3H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAVSUIDASGRSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][2-(2-ethoxyphenyl)quinolin-4-yl]methanone](/img/structure/B456695.png)

![3-[(4-bromophenoxy)methyl]-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B456696.png)

![3-({[3-(ethoxycarbonyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thien-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B456700.png)

![Ethyl 2-{[(4,5-dibromo-2-thienyl)carbonyl]amino}-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B456703.png)

![4-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B456704.png)

![4-[(2-chlorophenoxy)methyl]-N-[3-(4-methoxyphenoxy)-5-nitrophenyl]benzamide](/img/structure/B456706.png)

![N-(2-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B456710.png)

![5-{3-Ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456711.png)

![3-({[3-(Ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B456717.png)

![N-ethyl-2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456718.png)